3H-oxazole-2-thione
Overview
Description
3H-Oxazole-2-thione is a heterocyclic compound containing a five-membered ring with oxygen, nitrogen, and sulfur atoms. It is known for its significant role in organic synthesis and drug development due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
3H-Oxazole-2-thione is a chemical compound with the molecular formula C3H3NOS
Mode of Action
Oxazol-2(3h)-ones, a class of compounds to which this compound belongs, are known to play a significant role in organic synthesis and drug development . . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Oxazol-2(3H)-ones are known to play a significant role in organic synthesis and drug development
Biochemical Analysis
Biochemical Properties
It is known that oxazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the 3H-Oxazole-2-thione molecule .
Cellular Effects
Some oxazole derivatives have been found to exhibit cytotoxicity against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined due to the lack of extensive research. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability, degradation, and long-term effects of a compound on cellular function can be influenced by factors such as temperature, pH, and the presence of other compounds .
Metabolic Pathways
It is known that oxazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-oxazole-2-thione can be achieved through various methods. One common approach involves the condensation of glycolic aldehyde and thiocyanic acid . Another method includes the reaction of benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole in acetone under catalyst-free conditions in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction is one such method that does not require any catalyst or additive .
Chemical Reactions Analysis
Types of Reactions: 3H-Oxazole-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazole-2(3H)-one derivatives.
Reduction: Reduction reactions can yield different thione derivatives.
Substitution: It can participate in substitution reactions, particularly with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like benzyl bromides and triethylamine are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxazole and thione derivatives, which are valuable in further synthetic applications .
Scientific Research Applications
3H-Oxazole-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Oxazole-2(3H)-one: Similar in structure but contains an oxygen atom instead of sulfur.
Benzoxazole: Contains a benzene ring fused to the oxazole ring, offering different reactivity and applications.
Uniqueness: 3H-Oxazole-2-thione is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This makes it valuable in specific synthetic and medicinal applications .
Biological Activity
3H-Oxazole-2-thione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₃H₃NOS and features a five-membered ring containing nitrogen, sulfur, and oxygen atoms. Its unique structural properties contribute to its reactivity and biological activity. The compound can be synthesized through various methods, including condensation reactions involving thiocyanic acid and α-hydroxycarbonyl compounds .
The biological activity of this compound is attributed to its interaction with various biochemical pathways. It is known to exhibit:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against a range of bacterial and fungal strains. For instance, it has been evaluated for effectiveness against pathogens such as Candida albicans and Staphylococcus aureus.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest .
Antimicrobial Activity
Numerous studies have documented the antimicrobial efficacy of this compound derivatives. Below is a summary table of Minimum Inhibitory Concentrations (MIC) for various microbial strains:
Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |
---|---|---|---|---|
This compound | 1.6 | 1.6 | 3.2 | 1.6 |
Reference Drug (5-Fluorocytosine) | 3.2 | 3.2 | 1.6 | 1.6 |
The data indicates that this compound exhibits comparable or superior antimicrobial activity relative to standard antifungal agents .
Anticancer Studies
In addition to its antimicrobial properties, several studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated that treatment with this compound results in significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Singh et al. evaluated a series of oxazole derivatives, including this compound, against multiple bacterial strains using disk diffusion methods. Results indicated that certain derivatives exhibited zones of inhibition comparable to established antibiotics like ampicillin .
- Anticancer Activity Assessment : Another research effort focused on the effects of oxazole derivatives on cancer cell lines, revealing that compounds containing the oxazole ring significantly inhibited cell growth and induced apoptosis in human cancer cells .
Properties
IUPAC Name |
3H-1,3-oxazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEJZSNZYFJMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347021 | |
Record name | 3H-1,3-oxazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32091-51-3 | |
Record name | 3H-1,3-oxazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-oxazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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